N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWOELRCCZWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424222 | |
| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82471-86-1 | |
| Record name | N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves the reaction of 5-aminoindan with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGlu2. This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. Studies have shown that these compounds can modulate receptor activity without directly activating them, potentially leading to fewer side effects compared to traditional agonists.
Case Study: A study demonstrated that derivatives of this compound exhibited significant neurotropic effects in PC12 cell cultures, enhancing neurite outgrowth when combined with nerve growth factor (NGF) . This suggests a role in neuronal differentiation and regeneration.
Anticancer Research
The compound's ability to inhibit specific signaling pathways has led to investigations into its anticancer properties. Preliminary studies suggest that it may interfere with tumor growth by modulating pathways related to cell proliferation and apoptosis.
Case Study: In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to establish the efficacy of this compound in this context.
Synthetic Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications through nucleophilic substitution reactions and electrophilic aromatic substitutions.
Table 1: Synthetic Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | |
| Electrophilic Aromatic Substitution | Modifies the aromatic system for diverse applications |
Therapeutic Potential
The therapeutic potential of this compound extends beyond neuropharmacology. Its unique properties make it a candidate for developing treatments for:
- Neurological Disorders: As an allosteric modulator of mGluRs.
- Cancer: By targeting specific signaling pathways.
- Inflammatory Conditions: Due to its potential anti-inflammatory effects observed in preliminary studies.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes structural analogs identified in the evidence, highlighting differences in substituents and functional groups:
Key Observations
Impact of Substituents on Toxicity: The diarylsulfonylurea LY186641 (with a 4-chlorophenyl group) exhibited dose-limiting methemoglobinemia in clinical trials, suggesting that bulky aryl substituents may exacerbate oxidative stress-related side effects in sulfonamide derivatives .
Metabolic Modifications: The fluorosulfanyl-substituted metabolite (C₁₆H₁₄F₂NO₃S₂) demonstrates how phase I metabolism (e.g., oxidation) can introduce electronegative groups, altering solubility and interaction profiles .
Structural Complexity and Binding: The indenopyrazole derivative (C₂₄H₂₆N₄O₃S) highlights the role of fused heterocycles in enhancing target selectivity, though this comes at the cost of synthetic complexity .
Urea vs. Sulfonamide Linkers :
- The azepane-linked urea analog (C₁₆H₂₁N₃O₃S) replaces the sulfonamide with a urea group, which may improve metabolic stability but reduce acidity compared to sulfonamides .
Research Findings and Analytical Techniques
Crystallographic Studies
- X-ray crystallography and programs like SHELX and ORTEP-III have been critical in resolving the structures of related indene derivatives. For example, the cathinone derivative in was characterized using these tools, confirming the planar geometry of the indene ring and sulfonamide orientation .
Spectroscopic Characterization
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard for elucidating substituent patterns in analogs like the difluorophenoxy variant .
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, mechanism of action, biological activities, and relevant case studies.
Overview
This compound is characterized by its indene-derived structure combined with a methanesulfonamide group, which enhances its interaction with biological targets. The molecular formula is , indicating the presence of nitrogen and sulfur, elements known for their roles in biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This interaction can modulate enzyme activity and influence cellular pathways. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrases and other enzymes critical for tumor growth and microbial proliferation .
Anticancer Properties
Research has demonstrated that derivatives of the indene structure exhibit potent anticancer activities. A study evaluated a series of dihydroindene derivatives for their ability to inhibit tubulin polymerization at the colchicine site. Compound 12d , closely related to this compound, showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from to .
Table 1: Antiproliferative Activity of Dihydroindene Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 12d | 0.028 | K562 |
| 12j | 0.045 | HeLa |
| 12q | 0.087 | MCF7 |
In vivo studies further indicated that these compounds could prevent tumor generation and inhibit metastasis without significant toxicity .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Similar sulfonamides are known to exhibit broad-spectrum activity against bacteria and fungi due to their ability to interfere with folate synthesis pathways in microorganisms .
Case Studies
Case Study 1: Tubulin Polymerization Inhibition
A recent study focused on the structure-activity relationship (SAR) of dihydroindene derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The presence of electron-donating groups on the B ring increased potency, suggesting that structural optimization could lead to more effective therapeutic agents .
Case Study 2: Apoptosis Induction
Further investigations into compound 12d showed that it induced apoptosis in K562 cells in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells, highlighting the compound's potential as an anticancer agent through apoptosis modulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide, and how is purity validated?
- Answer : Synthesis typically involves sulfonylation of 5-amino-2,3-dihydro-1H-indene using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Post-synthesis, purity is confirmed via -NMR and -NMR to verify structural integrity, coupled with mass spectrometry (MS) for molecular weight validation. Column chromatography is often used for purification. For analogs, substituent-specific modifications (e.g., fluorination at the indenyl ring) require controlled reaction conditions to avoid side products .
Q. Which in vitro assays are suitable for evaluating the biological activity of this compound?
- Answer : HEK-blue NOD1/NOD2 reporter cell lines are used to assess innate immune modulation, while THP-1 macrophages or PBMCs (peripheral blood mononuclear cells) can measure cytokine production (e.g., IL-8, TNF-α) via ELISA. Dose-response curves (0.1–10 µM) and cytotoxicity assays (e.g., MTT) are critical to confirm activity is not due to cell death. Positive controls (e.g., MDP for NOD2) ensure assay validity .
Q. How is the compound’s structural conformation analyzed experimentally?
- Answer : X-ray crystallography with SHELX software refines crystal structures, while ORTEP-3 generates graphical representations of thermal ellipsoids. For non-crystalline samples, - COSY and NOESY NMR experiments resolve spatial proximity of protons, particularly for stereochemical assignments .
Advanced Research Questions
Q. What computational strategies predict binding affinity to biological targets like AMPA receptors or NOD proteins?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using receptor crystal structures (e.g., PDB IDs for AMPA subunits). MD simulations (AMBER, GROMACS) assess binding stability over time. QSAR models, trained on analog libraries (e.g., indenyl-sulfonamide derivatives), optimize substituent effects on affinity. Validation via in vitro assays is essential to confirm predictions .
Q. How can pharmacokinetic properties (e.g., CNS penetration) be optimized for this scaffold?
- Answer : Structural modifications to enhance lipophilicity (e.g., fluorination at the indenyl ring) improve blood-brain barrier (BBB) penetration, as demonstrated in AMPA receptor modulators like 17i. LogP calculations (ChemAxon) and PAMPA-BBB assays prioritize analogs. In vivo PK studies in rodents (plasma/brain ratio) validate improvements .
Q. What analytical approaches resolve discrepancies in crystallographic or spectroscopic data?
- Answer : For conflicting NMR signals, -NMR or HSQC experiments clarify fluorine or carbon connectivity. In crystallography, TWINLAW (SHELXL) identifies twinning, and Rint values assess data quality. Contradictory bioactivity data may require orthogonal assays (e.g., SPR for binding kinetics vs. cellular functional assays) .
Q. How do positional isomers or substituent variations impact biological activity?
- Answer : Isosteric replacements (e.g., 5-fluoro vs. 5-methyl) alter steric and electronic profiles, affecting target engagement. Comparative SAR studies using analogs (e.g., 37, 38, 39 in ) reveal critical substituent positions. LC-MS/MS with isotopic labeling tracks metabolic stability differences between isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
